molecular formula C14H14FN3 B2725286 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline CAS No. 2415469-73-5

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline

Cat. No.: B2725286
CAS No.: 2415469-73-5
M. Wt: 243.285
InChI Key: QPDCXXBUCZBOHK-UHFFFAOYSA-N
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Description

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline is a complex organic compound that features a bicyclic structure with a fluorinated quinazoline ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that affect cellular processes such as gene expression, cell proliferation, and apoptosis .

Comparison with Similar Compounds

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the bicyclic structure and the fluorinated quinazoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(7-azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3/c15-9-1-6-12-13(7-9)16-8-17-14(12)18-10-2-3-11(18)5-4-10/h1,6-8,10-11H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDCXXBUCZBOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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